molecular formula C12H24N2O7 B13863342 (S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid

(S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid

Cat. No.: B13863342
M. Wt: 308.33 g/mol
InChI Key: ILTPZXUNQYGXOJ-TYCYOEEFSA-N
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Description

(S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino acid backbone and a tetrahydroxytetrahydropyran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroxytetrahydropyran moiety: This can be achieved through a series of hydroxylation reactions on a suitable pyran precursor.

    Amino acid backbone synthesis: The amino acid backbone can be synthesized using standard peptide synthesis techniques.

    Coupling of the two moieties: The final step involves coupling the tetrahydroxytetrahydropyran moiety with the amino acid backbone under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the hydroxylation steps and automated peptide synthesizers for the amino acid backbone synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydroxytetrahydropyran moiety can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄ can be used under mild conditions.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly used.

    Substitution: Reagents like SOCl₂ or PBr₃ can be used to substitute hydroxyl groups with halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid involves its interaction with specific molecular targets. The tetrahydroxytetrahydropyran moiety can form hydrogen bonds with target molecules, while the amino acid backbone can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Properties

Molecular Formula

C12H24N2O7

Molecular Weight

308.33 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid

InChI

InChI=1S/C12H24N2O7/c13-7(11(18)19)3-1-2-4-14-6-12(20)10(17)9(16)8(15)5-21-12/h7-10,14-17,20H,1-6,13H2,(H,18,19)/t7-,8+,9+,10-,12+/m0/s1

InChI Key

ILTPZXUNQYGXOJ-TYCYOEEFSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CNCCCC[C@@H](C(=O)O)N)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CNCCCCC(C(=O)O)N)O)O)O)O

Origin of Product

United States

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